molecular formula C23H27F2N3O3S B14984637 {1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone

{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B14984637
M. Wt: 463.5 g/mol
InChI Key: IXCWLXNLIRJKKE-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of fluorophenyl groups and piperidine and piperazine rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

1-(4-FLUOROPHENYL)-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The fluorophenyl groups and piperidine and piperazine rings may contribute to its binding affinity and selectivity for certain receptors or enzymes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A simpler analog with similar structural features.

    2-Chloro-4’-fluoroacetophenone: Another fluorinated compound with distinct chemical properties.

Uniqueness

1-(4-FLUOROPHENYL)-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its combination of fluorophenyl groups and piperidine and piperazine rings, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H27F2N3O3S

Molecular Weight

463.5 g/mol

IUPAC Name

[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H27F2N3O3S/c24-20-5-7-21(8-6-20)26-13-15-27(16-14-26)23(29)18-9-11-28(12-10-18)32(30,31)17-19-3-1-2-4-22(19)25/h1-8,18H,9-17H2

InChI Key

IXCWLXNLIRJKKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

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